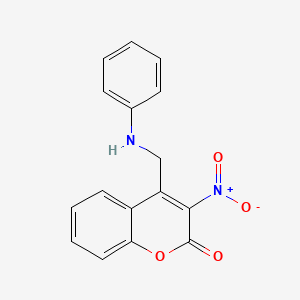

4-(Anilinomethyl)-3-nitrochromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

336168-49-1 |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

4-(anilinomethyl)-3-nitrochromen-2-one |

InChI |

InChI=1S/C16H12N2O4/c19-16-15(18(20)21)13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)22-16/h1-9,17H,10H2 |

InChI Key |

BWZIECBEDZUMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Anilinomethyl 3 Nitrochromen 2 One and Congeners

Strategic Design of Precursor Molecules

The successful synthesis of the target compound hinges on the efficient preparation of three critical building blocks: a halogenated nitrochromen-2-one intermediate, a regioselectively nitrated coumarin (B35378) nucleus, and a diverse array of anilinomethyl/aminophenyl moieties.

Synthesis of Key Halogenated Nitrochromen-2-one Intermediates (e.g., 4-chloro-3-nitro-2H-chromen-2-one)

The cornerstone of the synthesis is the preparation of a reactive electrophilic coumarin derivative, most commonly 4-chloro-3-nitro-2H-chromen-2-one. This intermediate serves as a versatile scaffold for the introduction of the anilinomethyl group via nucleophilic substitution.

The synthesis of 4-chloro-3-nitro-2H-chromen-2-one typically begins with the nitration of 4-hydroxycoumarin (B602359). A common method involves treating 4-hydroxycoumarin with a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid to yield 4-hydroxy-3-nitrocoumarin (B1395564). nih.gov Subsequent chlorination of the hydroxyl group at the C-4 position is then achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This two-step process provides the key intermediate in good yields.

| Starting Material | Reagents | Product | Yield (%) |

| 4-Hydroxycoumarin | 1. HNO₃, H₂SO₄2. POCl₃ | 4-chloro-3-nitro-2H-chromen-2-one | ~85 |

| 4-Hydroxycoumarin | 1. HNO₃, Acetic Acid2. SOCl₂ | 4-chloro-3-nitro-2H-chromen-2-one | Varies |

Regioselective Nitration Protocols for the Chromen-2-one Nucleus

Precise control over the position of the nitro group on the chromen-2-one ring is crucial. While the C-3 position is the target for this specific synthesis, other positions can also be nitrated depending on the reaction conditions and the substituents already present on the coumarin ring.

For the synthesis of the 4-hydroxy-3-nitrocoumarin precursor, the nitration of 4-hydroxycoumarin is highly regioselective for the C-3 position due to the electronic influence of the hydroxyl and carbonyl groups. The reaction is typically carried out at controlled temperatures to prevent over-nitration or side reactions. For instance, dissolving 4-hydroxycoumarin in acetic acid and adding nitric acid dropwise at room temperature, followed by gentle heating, affords 3-nitro-4-hydroxycoumarin in high yield. nih.gov

Preparation of Diverse Anilinomethyl/Aminophenyl Building Blocks

The anilinomethyl or aminophenyl fragment provides the nucleophilic component for the key substitution reaction. A variety of synthetic methods can be employed to prepare a diverse library of these building blocks, allowing for the generation of a wide range of final compounds.

One common approach is the reductive amination of aldehydes or ketones with aniline (B41778) or its derivatives. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. libretexts.org Another versatile method is the SN2 reaction of alkyl halides with anilines. However, this method can sometimes lead to polyalkylation. To overcome this, the Gabriel synthesis, which utilizes phthalimide (B116566) as a protected amine source, can be employed to produce primary anilinomethyl amines. libretexts.orgchemistrysteps.com

More advanced techniques for C-N bond formation, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, offer powerful tools for the synthesis of complex anilinomethyl building blocks from aryl halides or boronic acids and amines. galchimia.com

Core Condensation and Substitution Reactions

With the key precursors in hand, the final stages of the synthesis involve the coupling of the anilinomethyl/aminophenyl building block with the halogenated nitrochromen-2-one intermediate.

Nucleophilic Aromatic Substitution at the C-4 Position of the Chromen-2-one Ring

The central reaction in the assembly of 4-(anilinomethyl)-3-nitrochromen-2-one is the nucleophilic aromatic substitution (SNA) at the C-4 position of the chromen-2-one ring. The electron-withdrawing nitro group at the C-3 position and the inherent electrophilicity of the coumarin ring make the C-4 position highly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.

The reaction typically involves stirring 4-chloro-3-nitro-2H-chromen-2-one with the desired anilinomethyl or aminophenyl nucleophile in a suitable solvent. The choice of solvent and the use of a base can significantly influence the reaction rate and yield. Common solvents include ethanol (B145695), dimethylformamide (DMF), and acetonitrile. A base, such as triethylamine (B128534) or potassium carbonate, is often added to scavenge the HCl generated during the reaction.

| Electrophile | Nucleophile | Solvent | Base | Product |

| 4-chloro-3-nitro-2H-chromen-2-one | Aniline | Ethanol | Triethylamine | 4-(Anilino)-3-nitrochromen-2-one |

| 4-chloro-3-nitro-2H-chromen-2-one | Substituted Aniline | DMF | K₂CO₃ | 4-(Substituted anilino)-3-nitrochromen-2-one |

Amine-Coumarin Coupling Reactions for Aniline Incorporation

The coupling of anilines with the 4-chloro-3-nitrocoumarin (B1585357) intermediate is a robust and widely applicable reaction. The nucleophilicity of the aniline nitrogen readily displaces the chloride at the C-4 position. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

The scope of the reaction is broad, accommodating a wide range of substituted anilines. This allows for the synthesis of a library of this compound congeners with diverse electronic and steric properties, which is valuable for structure-activity relationship studies. For instance, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles has been synthesized by reacting N-propargylated anilines with a coumarin azide, showcasing the versatility of these coupling strategies. nih.gov

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures like the this compound scaffold in a single pot. nih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. nih.gov

A plausible and efficient MCR strategy for constructing the core structure involves the condensation of a salicylaldehyde (B1680747) derivative, aniline, and a suitable C1-building block that also introduces the nitro group. One common approach for similar chromene syntheses involves the reaction of a salicylaldehyde, a compound with an active methylene (B1212753) group, and an amine. nih.govresearchgate.netresearchgate.net For the target scaffold, a one-pot reaction could be envisioned involving salicylaldehyde, aniline, and a nitromethane (B149229) equivalent or a pre-functionalized three-carbon component bearing a nitro group.

For instance, a three-component reaction could proceed via the initial Knoevenagel condensation of salicylaldehyde with a nitro-containing active methylene compound, followed by a Michael addition of aniline to the resulting intermediate, and subsequent intramolecular cyclization. The selection of appropriate catalysts and reaction conditions is crucial for directing the reaction towards the desired product and achieving high yields.

While specific MCRs for this compound are not extensively detailed in the provided literature, the synthesis of related 2-amino-4H-chromenes is well-documented through MCRs involving an aldehyde, malononitrile, and a phenol (B47542) derivative, often catalyzed by a base like piperidine (B6355638) in ethanol. nih.govmdpi.com This highlights the general applicability of MCRs for constructing substituted chromene systems. The synthesis of related heterocyclic scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones has also been successfully achieved via MCRs, demonstrating the versatility of this approach. nih.gov

Catalytic Approaches and Reaction Optimization

The synthesis of this compound and its congeners can be significantly enhanced through the use of catalysts and careful optimization of reaction parameters.

Exploration of Heterogeneous and Homogeneous Catalysis for Synthesis

Both heterogeneous and homogeneous catalysts can be employed to facilitate the key bond-forming steps in the synthesis of the target scaffold.

Homogeneous Catalysis: Acid and base catalysis are commonly employed in the synthesis of coumarin derivatives. For instance, bases like piperidine are often used to catalyze the condensation steps in MCRs leading to chromene scaffolds. nih.gov In the context of related 3-arylcoumarin synthesis, palladium-catalyzed cross-coupling reactions represent a key homogeneous catalytic method. nih.gov Similarly, rhodium(I) and palladium(0) catalysts have been used in tandem for the synthesis of aryl,allylcoumarins from nitrocoumarins. nih.gov Lewis acids such as Mg(OTf)₂ have been shown to catalyze the addition of nucleophiles to 3-nitrocoumarin (B1224882). nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable processes. For the synthesis of related chromenes, various solid catalysts have been explored. mdpi.com For example, Amberlyst-15, a solid acid resin, has been used in the Pechmann condensation for coumarin synthesis. mdpi.com Novel base-metal multifunctional catalysts have also been developed for the synthesis of 2-amino-3-cyano-4H-chromenes through a multicomponent tandem oxidation process. nih.gov Such catalysts could potentially be adapted for the synthesis of the this compound scaffold.

Solvent Engineering and Temperature Control for Enhanced Yield and Selectivity

The choice of solvent and reaction temperature plays a critical role in the outcome of the synthesis, influencing reaction rates, yields, and the formation of isomers or byproducts.

Solvent Effects: The polarity of the solvent can significantly impact the reaction pathway. In the synthesis of 2-amino-4H-chromenes, ethanol is a commonly used solvent. nih.gov The optimization of reaction conditions for these syntheses has shown that the choice of solvent (e.g., ethanol, water, dioxane, acetonitrile) can have a substantial effect on the product yield. nih.gov For some coumarin syntheses, solvent-free conditions, often coupled with microwave irradiation, have proven to be highly efficient and environmentally friendly. nih.gov

Temperature Control: Temperature is a crucial parameter for controlling the regioselectivity and preventing side reactions. In the nitration of coumarin derivatives, temperature control is vital for determining the position of the nitro group. chemmethod.com For instance, lower temperatures may favor one isomer, while higher temperatures may lead to the formation of another. chemmethod.com In the synthesis of 3-carboxycoumarins, a two-step temperature procedure can be employed to suppress premature decarboxylation, thereby maximizing the yield. researchgate.net Microwave-assisted synthesis, which allows for rapid and uniform heating, has been shown to accelerate coumarin synthesis significantly compared to conventional heating. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of a related 2-amino-3-cyano-4H-chromene, illustrating the impact of solvent and base selection.

| Entry | Solvent | Base (Mol Equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EtOH | Et₃N (0.2) | rt | 20 | 36 |

| 2 | EtOH | piperidine (0.2) | rt | 20 | 64 |

| 3 | EtOH | K₂CO₃ (0.2) | rt | 20 | 12 |

| 4 | H₂O | piperidine (0.2) | rt | 20 | 34 |

| 5 | MeCN | piperidine (0.2) | rt | 20 | 50 |

| 6 | EtOH | piperidine (0.2) | 78 | 4 | 42 |

| Data adapted from a study on the synthesis of 2-amino-3-cyano-6,7-methylendioxy-4-(4-nitrophenyl)-4H-chromene. nih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

Adherence to the principles of green chemistry is increasingly important in modern synthetic organic chemistry. This includes the use of non-toxic solvents, energy-efficient reaction conditions, and catalytic methods.

The use of MCRs is inherently a green approach as it reduces the number of synthetic steps and minimizes waste. nih.gov Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another key green strategy in coumarin synthesis. nih.govresearchgate.net The development of recyclable heterogeneous catalysts, such as magnetically retrievable nanocatalysts, further enhances the sustainability of these synthetic processes. nih.gov The use of environmentally benign catalysts, like ammonium (B1175870) bicarbonate in Knoevenagel condensations, also aligns with green chemistry principles. researchgate.net

Post-Synthetic Derivatization of the this compound Scaffold

Post-synthetic modification allows for the diversification of the core scaffold, enabling the synthesis of a library of related compounds for various applications.

Transformations of the Nitro Group (e.g., Reduction to Amino)

The nitro group on the 3-position of the coumarin ring is a versatile functional handle that can be transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a crucial transformation as it provides access to 3-aminocoumarin (B156225) derivatives, which are important building blocks in medicinal chemistry. nih.gov

A variety of reducing agents can be employed for this transformation, and the choice of reagent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. scispace.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comyoutube.comwikipedia.org

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) are effective for this reduction. chemmethod.comcommonorganicchemistry.comyoutube.comwikipedia.org These methods are often mild and can tolerate various other functional groups. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) can also be used, sometimes offering selectivity in the presence of multiple nitro groups. wikipedia.org

The table below provides a summary of common reagents used for the reduction of nitro groups to amines.

| Reagent | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but may reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH, HCl) | Metal in acidic medium | Mild and often chemoselective. chemmethod.comcommonorganicchemistry.comyoutube.com |

| SnCl₂ | Metal salt | Mild conditions, suitable for sensitive substrates. commonorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Metal in acidic medium | Mild reducing agent. commonorganicchemistry.com |

The successful reduction of the nitro group on the this compound scaffold would yield the corresponding 3-amino-4-(anilinomethyl)chromen-2-one, a valuable derivative for further functionalization or biological evaluation.

Functionalization of the Anilinomethyl Moiety for Structural Diversity

The anilinomethyl substituent at the C4 position of the 3-nitrochromen-2-one scaffold presents a key site for synthetic modification, offering a pathway to a wide array of structurally diverse analogs. The secondary amine within this moiety serves as a versatile handle for various chemical transformations, enabling the introduction of a broad range of functional groups. These modifications can significantly influence the physicochemical properties and biological activities of the parent compound. Key strategies for the functionalization of the anilinomethyl group include N-alkylation, N-acylation, and N-sulfonylation, which allow for the systematic exploration of the chemical space around this core structure.

N-alkylation of the secondary amine in the anilinomethyl group is a direct method for introducing alkyl, substituted alkyl, or arylmethyl groups. This transformation can be achieved under various conditions, typically involving the reaction of the parent compound with an appropriate alkylating agent in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation, minimizing potential side reactions.

For instance, the reaction of this compound with simple alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, would be expected to yield the corresponding N-alkylated products. More complex alkylating agents, including benzyl (B1604629) halides or functionalized alkyl halides, can also be employed to introduce more elaborate structural motifs. The general scheme for this reaction is depicted below:

Scheme 1: General scheme for N-alkylation of this compound.

A representative, though not exhaustive, list of potential N-alkylated derivatives is presented in the following table, illustrating the structural diversity achievable through this method.

| Compound ID | R Group | IUPAC Name |

| 1a | -CH₃ | 4-((N-methylanilino)methyl)-3-nitrochromen-2-one |

| 1b | -CH₂CH₃ | 4-((N-ethylanilino)methyl)-3-nitrochromen-2-one |

| 1c | -CH₂Ph | 4-((N-benzylanilino)methyl)-3-nitrochromen-2-one |

Interactive Data Table 1: Examples of N-Alkylated Derivatives of this compound.

N-acylation provides a route to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, thereby influencing molecular interactions. This can be accomplished by treating this compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base, for instance, pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct.

The introduction of various acyl groups, from simple acetyl groups to more complex aroyl groups, can be readily achieved. For example, reaction with acetyl chloride would yield the N-acetyl derivative, while reaction with benzoyl chloride would introduce a benzoyl group. These reactions are generally high-yielding and proceed under mild conditions.

Scheme 2: General scheme for N-acylation of this compound.

The table below showcases some of the potential N-acylated congeners that can be synthesized.

| Compound ID | R' Group | IUPAC Name |

| 2a | -CH₃ | N-((3-nitro-2-oxo-2H-chromen-4-yl)methyl)-N-phenylacetamide |

| 2b | -Ph | N-((3-nitro-2-oxo-2H-chromen-4-yl)methyl)-N-phenylbenzamide |

| 2c | -OCH₂CH₃ | Ethyl ((3-nitro-2-oxo-2H-chromen-4-yl)methyl)(phenyl)carbamate |

Interactive Data Table 2: Examples of N-Acylated Derivatives of this compound.

To further expand the structural diversity, the anilinomethyl moiety can be functionalized to incorporate sulfonamide groups. N-sulfonylation is typically achieved by reacting the parent compound with a sulfonyl chloride in the presence of a suitable base. This reaction introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.

A variety of sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, can be utilized to generate a library of N-sulfonylated derivatives. These reactions are generally robust and provide the desired products in good yields.

Scheme 3: General scheme for N-sulfonylation of this compound.

The following table provides examples of N-sulfonylated derivatives that could be prepared.

| Compound ID | R'' Group | IUPAC Name |

| 3a | -CH₃ | N-((3-nitro-2-oxo-2H-chromen-4-yl)methyl)-N-phenylmethanesulfonamide |

| 3b | -C₆H₄-CH₃ | N-((3-nitro-2-oxo-2H-chromen-4-yl)methyl)-4-methyl-N-phenylbenzenesulfonamide |

Interactive Data Table 3: Examples of N-Sulfonylated Derivatives of this compound.

Through these and other functionalization strategies, the anilinomethyl moiety of this compound serves as a versatile platform for the generation of a large number of derivatives. This structural diversification is a critical step in the exploration of the structure-activity relationships of this class of compounds.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Nitrochromen-2-one Formation

The introduction of a nitro group onto the coumarin (B35378) scaffold is a critical step, fundamentally altering the electronic properties of the molecule. This transformation is typically achieved through electrophilic aromatic substitution, though alternative pathways exist.

The nitration of the coumarin ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. rsc.org The mechanism proceeds in a stepwise fashion. nih.gov In the presence of a strong acid like sulfuric acid, the nitrating agent (e.g., nitric acid or a nitrate (B79036) salt) generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The coumarin molecule, which contains two basic oxygen atoms, is thought to form a complex with sulfuric acid, and this complex acts as the substrate for the EAS reaction. nih.gov

An alternative, metal-free approach for the specific synthesis of 3-nitro-coumarins involves a cascade reaction of aryl alkynoates with tert-butyl nitrite (B80452) (TBN). This process is initiated by a nitro radical addition to the alkyne, followed by a 5-exo-trig spirocyclization and subsequent ester migration to yield the 3-nitrochromen-2-one structure. semanticscholar.org

The position of nitration on the coumarin ring is highly dependent on the reaction conditions, particularly temperature and the choice of nitrating agent. This regioselectivity determines the specific isomer of nitrochromen-2-one that is formed.

When nitrating a simple coumarin with a mixture of nitric and sulfuric acid, temperature is a critical factor in directing the substitution. For instance, with 4,7-dimethyl-chromen-2-one, stirring the reaction at room temperature after an initial cooling period predominantly yields the 6-nitro isomer. researchgate.net However, if the reaction temperature is maintained below 5°C for an extended period (overnight), the major product becomes the 8-nitro isomer. researchgate.net This demonstrates that subtle changes in thermal conditions can significantly alter the kinetic pathways of the electrophilic attack, leading to different constitutional isomers. Further increasing the severity of the conditions can lead to di- and tri-nitrated products. researchgate.net The use of different nitrating systems, such as cupric nitrate impregnated on K10 montmorillonite (B579905) clay (claycop), can also provide regioselective mononitration of coumarins. nih.gov

| Substrate | Nitrating Agent | Temperature | Major Product(s) | Reference |

|---|---|---|---|---|

| 4,7-dimethyl-chromen-2-one | HNO₃ / H₂SO₄ | Ice bath (1 hr), then Room Temp (3 hrs) | 6-nitro-4,7-dimethyl-chromen-2-one | researchgate.net |

| 4,7-dimethyl-chromen-2-one | HNO₃ / H₂SO₄ | < 5 °C (overnight) | 8-nitro-4,7-dimethyl-chromen-2-one | researchgate.net |

| Coumarin | Claycop in Acetic Anhydride | Room Temperature | Regioselective mononitro coumarins | nih.gov |

Detailed Analysis of Nucleophilic Substitution at C-4

The synthesis of the target molecule, 4-(anilinomethyl)-3-nitrochromen-2-one, typically involves a nucleophilic substitution at the C-4 position of a suitable 3-nitrochromen-2-one precursor, such as 4-chloro-3-nitrocoumarin (B1585357). rsc.org This reaction is a cornerstone of its synthesis, driven by the electronic activation provided by the nitro group.

While specific kinetic and thermodynamic data for the reaction of aniline (B41778) with 4-halo-3-nitrochromen-2-ones are not extensively detailed in the surveyed literature, the mechanism is understood to follow the general principles of nucleophilic aromatic substitution (SₙAr). wikipedia.org The SₙAr mechanism is a two-step process.

Addition Step: The nucleophile (aniline) attacks the electrophilic carbon atom bearing the leaving group (e.g., a halogen). This is typically the slow, rate-determining step of the reaction. wikipedia.org The attack disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination Step: In a subsequent fast step, the leaving group departs, and the aromaticity of the ring is restored to yield the final substituted product. wikipedia.org

Thermodynamically, the reaction is driven by the formation of a stable aromatic product. The enthalpy of activation (ΔH‡) is associated with the energy barrier to form the Meisenheimer complex, while the entropy of activation (ΔS‡) is typically negative, reflecting the loss of entropy as two molecules combine to form the intermediate complex. orientjchem.org

The presence of the nitro group at the C-3 position is paramount to the feasibility of nucleophilic substitution at C-4. The nitro group is a powerful electron-withdrawing group, which exerts its influence through both inductive (-I) and resonance (-R) effects. rsc.orgwikipedia.org

This strong electron-withdrawing character activates the coumarin system towards nucleophilic attack in two significant ways:

Increased Electrophilicity: The nitro group withdraws electron density from the pyrone ring, particularly from the C-4 position, making it significantly more electrophilic and susceptible to attack by nucleophiles like aniline.

Stabilization of the Intermediate: More importantly, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step. wikipedia.orgnih.gov The negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, spreading the charge over a larger area and lowering the activation energy of the reaction. wikipedia.org This stabilization is a key factor that facilitates the SₙAr mechanism, which is otherwise unfavorable on unactivated aromatic rings. wikipedia.org

This activation has been leveraged in various syntheses where 4-chloro-3-nitrocoumarin serves as a versatile precursor for building more complex heterocyclic systems. rsc.org The nitro group essentially directs the reactivity, enabling transformations that would not be possible on a simple coumarin ring. nih.gov

Intramolecular Transformations and Cyclization Pathways of Derivatives

Derivatives of 3-nitrochromen-2-one are valuable intermediates for constructing complex, fused heterocyclic systems through intramolecular reactions. The activated C-C double bond and the reactive nitro group provide multiple avenues for cyclization.

Other complex frameworks can also be accessed. For instance, 4-chloro-3-nitrocoumarin can undergo a base-mediated reductive coupling with α-bromoacetophenone, which is then followed by a reductive intramolecular cyclization to afford a 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-one. rsc.org This demonstrates a pathway where the nitro group itself is transformed as part of the cyclization process.

Furthermore, photo-promoted radical cascade cyclizations have been developed for derivatives like 4-(allylamino)-3-cyanocoumarins. This method allows for the construction of sulfonylated pyrido[3,2-c]coumarin derivatives in an efficient and environmentally friendly manner, highlighting the diverse cyclization possibilities that emanate from the functionalized coumarin core. rsc.org

Lactone Ring Opening and Rearrangement Mechanisms

The coumarin lactone ring, an α,β-unsaturated ester, is susceptible to nucleophilic attack, particularly under basic conditions. The presence of a strongly electron-withdrawing nitro group at the C3 position significantly enhances the electrophilicity of the carbonyl carbon (C2), making the lactone ring more prone to opening.

Under basic hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent cleavage of the endocyclic C-O bond results in the opening of the lactone ring to form a salt of a coumarinic acid derivative. This process is a common reaction for coumarins.

Beyond simple hydrolysis, 3-substituted coumarins can undergo fascinating rearrangement reactions. For instance, in the presence of a nucleophile like nitromethane (B149229), 3-substituted coumarins have been shown to rearrange into 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. researchgate.net This transformation is initiated by a Michael addition of the nitromethane anion to the C4 position of the coumarin ring. Following this, a series of intramolecular rearrangements, likely involving the opening of the lactone ring and subsequent recyclization incorporating the nitrogen from the nitro group of nitromethane, leads to the formation of the new heterocyclic pyrrolidinedione ring system. researchgate.net While this specific rearrangement has been reported for other 3-substituted coumarins, the influence of the 4-(anilinomethyl) group on such a pathway for the title compound would be a subject for further investigation.

Table 1: Reactivity of the Lactone Ring in 3-Substituted Coumarins

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Lactone Ring Opening | Base (e.g., NaOH) | Coumarinic acid salt | General |

| Rearrangement | Nitromethane, Base | Pyrrolidine-2,5-dione | researchgate.net |

Cycloaddition and Condensation-Driven Heterocyclic Annulations from Precursors

The this compound skeleton and its precursors are valuable building blocks for the synthesis of fused heterocyclic systems. These annulation reactions can proceed through various mechanisms, including cycloadditions and condensation reactions.

Cycloaddition Reactions:

The electron-deficient double bond (C3-C4) of the 3-nitrocoumarin (B1224882) core makes it an excellent dienophile in Diels-Alder reactions. While specific examples involving this compound are not extensively documented, the general reactivity of 3-nitrocoumarins suggests their potential to react with various dienes to form complex polycyclic structures.

Condensation-Driven Annulations from Precursors:

A powerful strategy for constructing fused heterocycles involves the use of precursors to this compound, particularly 4-(halomethyl)-3-nitrocoumarins or related derivatives.

One notable example is the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones from 4-chloro-3-nitrocoumarin. rsc.org This process involves a base-mediated reductive coupling with an α-bromoacetophenone, followed by a reductive intramolecular cyclization. This reaction sequence effectively builds a pyrrole (B145914) ring fused to the coumarin core at the 3 and 4 positions. rsc.org

Furthermore, the anilinomethyl moiety itself, or a precursor amine, can participate in condensation reactions to form fused rings. A relevant example is the Pictet-Spengler reaction, which has been successfully applied to 4-(2-aminoethyl)coumarins. nih.govmdpi.comrsc.org In this acid-catalyzed reaction, the aminoethyl side chain condenses with an aldehyde or ketone to form an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich C4a-C8a bond of the coumarin ring system, leading to the formation of a new fused piperidine (B6355638) ring. nih.gov While the direct precursor to this compound was not used, this demonstrates the feasibility of using an amino-functionalized side chain at the 4-position to construct complex heterocyclic architectures.

Table 2: Examples of Heterocyclic Annulations from Coumarin Precursors

| Precursor | Reaction Type | Reagents | Fused Heterocycle | Ref. |

| 4-Chloro-3-nitrocoumarin | Reductive Coupling/Cyclization | α-Bromoacetophenone, Base, Reducing Agent | Chromeno[3,4-b]pyrrol-4(3H)-one | rsc.org |

| 4-(2-Aminoethyl)coumarin | Pictet-Spengler Condensation | Aldehyde/Ketone, Acid | Tetrahydropyrido[3,4-c]coumarin | nih.govmdpi.comrsc.org |

Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(anilinomethyl)-3-nitrochromen-2-one, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton. For instance, the aromatic protons of the coumarin (B35378) and aniline (B41778) rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The methylene (B1212753) protons of the anilinomethyl group would likely appear as a singlet or a doublet in the range of δ 4.0-5.0 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the lactone ring is characteristically found in the highly deshielded region, around δ 160-180 ppm. The carbons of the nitro group-bearing double bond and the aromatic rings would resonate in the δ 110-160 ppm range.

A complete and unambiguous assignment of these signals is achieved through the use of two-dimensional NMR techniques. researchgate.netnih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | ~160.5 |

| 3 | - | ~125.8 |

| 4 | - | ~148.2 |

| 4a | - | ~120.1 |

| 5 | ~8.1 (dd) | ~129.5 |

| 6 | ~7.4 (td) | ~125.3 |

| 7 | ~7.7 (td) | ~134.8 |

| 8 | ~7.5 (d) | ~117.2 |

| 8a | - | ~154.6 |

| Methylene-CH₂ | ~4.8 (d) | ~45.7 |

| NH | ~6.5 (t) | - |

| 1' | - | ~146.3 |

| 2'/6' | ~6.8 (d) | ~114.1 |

| 3'/5' | ~7.2 (t) | ~129.4 |

| 4' | ~6.7 (t) | ~118.9 |

Note: The data in this table is illustrative and based on typical values for similar coumarin derivatives. Actual experimental values may vary.

Two-dimensional NMR experiments are indispensable for confirming the structural framework established by 1D NMR. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the coumarin and aniline rings, helping to definitively assign their positions. A correlation between the NH proton and the methylene protons would also be expected. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methylene protons would be expected to show correlations to the C4 and C1' carbons, confirming the anilinomethyl substituent's position. The aromatic protons would show correlations to neighboring carbons, further solidifying the assignment of the aromatic systems. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is crucial for determining the conformation and stereochemistry of a molecule. In the case of this compound, NOESY correlations between the methylene protons and protons on both the coumarin (e.g., H-5) and aniline (e.g., H-2'/6') rings would provide definitive evidence for the spatial orientation of the anilinomethyl group relative to the coumarin core. researchgate.netharvard.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. lcms.cz For this compound, with a chemical formula of C₁₆H₁₂N₂O₄, HRMS would provide an experimental mass-to-charge ratio (m/z) that is extremely close to the calculated theoretical value. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| C₁₆H₁₂N₂O₄ | 297.0819 | Hypothetical experimental value |

Note: The observed m/z is a hypothetical value that would be expected in an experimental setting.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | ~3350-3450 |

| C-H stretch (aromatic) | ~3000-3100 |

| C=O stretch (lactone) | ~1700-1740 |

| C=C stretch (aromatic) | ~1600 and ~1450-1500 |

| N-O stretch (nitro group) | ~1500-1550 (asymmetric) and ~1300-1350 (symmetric) |

| C-N stretch (amine) | ~1250-1350 |

These characteristic peaks provide strong evidence for the presence of the coumarin lactone, the nitro group, and the secondary amine functionality within the molecule. researchgate.netresearchgate.net

X-Ray Crystallography for Definitive Solid-State Structural Determination

While NMR, MS, and IR provide a wealth of information leading to a confident structural assignment, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Characterizations

The electronic absorption spectrum of chromen-2-one (coumarin) derivatives is complex, arising from various π → π* and n → π* electronic transitions within the molecule. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the coumarin scaffold, as well as the polarity of the solvent used for analysis. For the specific compound, this compound, the electronic spectrum is significantly influenced by the interplay of the electron-withdrawing nitro group (-NO2) at the 3-position and the anilinomethyl group at the 4-position.

The primary absorptions are attributed to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity bands. Additionally, n → π* transitions, involving the promotion of a non-bonding electron (from an oxygen atom's lone pair) to a π* antibonding orbital, are also expected. These transitions are generally of lower intensity compared to π → π* transitions. nveo.org

For 4-hydroxy-3-nitrocoumarin (B1395564) in an ethanol (B145695) solvent, the following absorption maxima (λmax) have been computationally predicted: nveo.org

| Wavelength (λmax) | Transition Type |

| 349 nm | π → π |

| 333 nm | π → π |

| 425 nm | n → π* |

Computational Chemistry and Theoretical Modeling of 4 Anilinomethyl 3 Nitrochromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, these methods can elucidate molecular geometry, stability, and electronic characteristics with high accuracy. For 4-(Anilinomethyl)-3-nitrochromen-2-one, these calculations offer a lens through which its chemical behavior can be predicted and rationalized.

Density Functional Theory (DFT) for Molecular Geometry, Stability, and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. Studies on related nitro-coumarin and amino-coumarin derivatives have demonstrated the utility of DFT methods, such as B3PW91 with a 6-31G(d, p) basis set, in optimizing molecular geometries and predicting spectroscopic properties. researchgate.netomu.edu.tr

For this compound, DFT calculations would be employed to determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. This process reveals a three-dimensional structure that minimizes the molecule's energy. The stability of the molecule can be further assessed by analyzing its total energy and the delocalization of pi-electrons, which is a significant feature in coumarin (B35378) derivatives. researchgate.netomu.edu.tr The electronic structure, including the distribution of electrons and the nature of chemical bonds, can be thoroughly investigated, providing a foundation for understanding the molecule's reactivity and potential interactions.

| Parameter | Predicted Value/Characteristic |

| Computational Method | Density Functional Theory (DFT) |

| Functional/Basis Set | B3PW91/6-31G(d, p) (commonly used for similar compounds) researchgate.netomu.edu.tr |

| Optimized Geometry | Non-planar conformation with specific bond lengths and angles defining the spatial arrangement of the anilinomethyl and nitro groups relative to the chromen-2-one core. |

| Electronic Energy | A specific negative value (in Hartrees) indicating the molecule's stability at 0 Kelvin. |

| Dipole Moment | A non-zero value indicating the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

In the context of this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich portions of the molecule, such as the aniline (B41778) and coumarin rings, while the LUMO is expected to be concentrated around the electron-withdrawing nitro group. This distribution dictates how the molecule will interact with other chemical species.

| Orbital | Energy (eV) (Representative) | Localization |

| Highest Occupied (HOMO) | -6.5 to -7.5 | Primarily on the aniline and coumarin rings, indicating these are the likely sites for electrophilic attack. |

| Lowest Unoccupied (LUMO) | -2.0 to -3.0 | Concentrated on the nitro group and the C3-C4 region of the coumarin ring, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.5 | A moderate gap suggesting a balance of stability and reactivity. |

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital in biological systems.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group of the coumarin ring, indicating these are potential hydrogen bond acceptor sites. Conversely, the hydrogen atom of the aniline's amino group would exhibit a positive potential, making it a potential hydrogen bond donor. The analysis of charge distribution, often performed using methods like Mulliken population analysis, quantifies the partial charges on each atom, offering a more detailed picture of the molecule's electronic landscape. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the nitro group | Negative (Red) | Favorable for interactions with electrophiles and hydrogen bond donors. |

| Carbonyl oxygen of the coumarin ring | Negative (Red) | A likely site for nucleophilic attack and hydrogen bonding. |

| Hydrogen on the aniline nitrogen | Positive (Blue) | A potential hydrogen bond donor site. |

| Aromatic rings | Neutral to slightly negative (Green/Yellow) | Can participate in π-π stacking interactions. |

Thermodynamic and Kinetic Parameter Predictions for Reaction Pathways

Computational chemistry can also be used to predict the thermodynamic and kinetic parameters of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, which indicate its spontaneity. Kinetic parameters, such as the activation energy (Ea), can be derived from the energy of the transition state, providing insights into the reaction rate.

For a molecule like this compound, these calculations could be applied to predict the outcomes of potential synthetic modifications or to understand its degradation pathways. For instance, the regioselectivity of electrophilic aromatic substitution on the coumarin ring has been successfully analyzed using such theoretical frameworks. mdpi.com

| Parameter | Description |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A negative value indicates a stable compound. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy for the formation of the compound, indicating its thermodynamic stability under standard conditions. |

| Activation Energy (Ea) for a hypothetical reaction | The energy barrier that must be overcome for a reaction to occur. This would be calculated for specific proposed reaction mechanisms involving the compound. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are central to drug discovery and design.

Prediction of Binding Modes and Molecular Interactions with Hypothetical Protein Targets

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key molecular interactions that stabilize the complex. Studies on similar coumarin derivatives have utilized molecular docking to understand their binding to enzymes like monoamine oxidases. mdpi.com

For this compound, docking studies against a hypothetical protein target would aim to identify the specific amino acid residues in the binding pocket that interact with the molecule. These interactions could include hydrogen bonds, hydrophobic interactions, and π-π stacking. The results would provide a rational basis for its potential biological activity.

Molecular dynamics (MD) simulations can then be used to refine the docked complex and study its dynamic behavior over time. MD simulations provide a more realistic picture of the binding stability and the conformational changes that may occur upon ligand binding.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues (Hypothetical) |

| Hydrogen Bonding | Carbonyl oxygen, nitro group oxygens, aniline NH group | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Aniline ring, coumarin bicyclic system | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Aniline ring, coumarin bicyclic system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

No Publicly Available Research Found for Computational Modeling of this compound

Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or theoretical modeling studies detailing the ligand-protein recognition forces, QSAR modeling, or in silico ADME properties of the chemical compound this compound have been identified in the public domain.

Extensive queries aimed at uncovering research on the hydrogen bonding, pi-stacking, and hydrophobic interactions of this specific molecule, as well as any ligand-based or three-dimensional quantitative structure-activity relationship (QSAR) models, yielded no relevant results. Similarly, searches for computational predictions of its absorption, distribution, metabolism, and excretion (ADME) properties did not return any studies focused on this compound.

The absence of such specific data makes it impossible to provide a detailed and scientifically accurate analysis as requested in the article outline. The required sections and subsections, which include in-depth discussions of ligand-protein recognition forces, the development of QSAR models with physicochemical descriptors, 3D-QSAR approaches for pharmacophore elucidation, and the computational assessment of ADME properties, all necessitate the availability of dedicated research on this particular compound.

While general principles of computational chemistry and theoretical modeling are well-established, applying these concepts to a specific and unstudied molecule like this compound would require original research and would amount to speculation. Without published data, the creation of the requested data tables and the reporting of detailed research findings cannot be fulfilled.

Therefore, the subsequent sections of the proposed article outline—5.2.2, 5.3, 5.3.1, 5.3.2, 5.3.3, 5.4, and 5.4.1—cannot be populated with the scientifically accurate and specific information required.

Structure Activity Relationship Sar Investigations for Molecular Interactions Non Clinical Focus

Impact of Substituent Variation on Molecular Recognition

The biological activity and molecular interactions of coumarin (B35378) derivatives are highly dependent on the nature and position of their substituents. For 4-(anilinomethyl)-3-nitrochromen-2-one, the interplay between the electron-withdrawing nitro group at the C3 position and the flexible anilinomethyl side chain at the C4 position is critical in defining its engagement with molecular targets.

The nitro group, being a strong electron-withdrawing moiety, significantly influences the electronic properties of the coumarin scaffold. Its position at C3 is crucial for several reasons. The electron-withdrawing nature of the nitro group can enhance the interaction of the coumarin ring with nucleophilic sites within a biological target.

Studies on various nitro-substituted coumarins have demonstrated the importance of the nitro group for biological activity. For instance, the presence of a nitro group can be essential for the antimicrobial and antifungal properties of coumarin derivatives. Research on 3-nitrocoumarins has indicated that the hydrolytic instability, influenced by the electronic effects of the substituents, is a key factor in their antimicrobial action. nih.gov Furthermore, the antifungal activity of certain coumarins is favored by the presence of electron-withdrawing groups like the nitro group. mdpi.com

The position of the nitro group is also a determining factor. In a study of 3-arylcoumarins, nitro substitution on the coumarin ring was found to be important for antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net This suggests that the electronic modulation of the coumarin core by the nitro group is a key determinant of its binding affinity and subsequent biological effect.

Table 1: Influence of Nitro Group on Antimicrobial Activity of Coumarin Derivatives

| Compound Class | Nitro Group Position | Observed Effect on Activity | Reference |

| 3-Nitrocoumarins | C3 | Essential for antimicrobial effects | nih.gov |

| Hydroxycoumarins | Varied | Nitration significantly increased antifungal activity | mdpi.com |

| 3-Arylcoumarins | C6 | Important for antibacterial activity against S. aureus | nih.govresearchgate.net |

This table is generated based on data from studies on related coumarin derivatives and is intended to be illustrative of the potential role of the nitro group.

The anilinomethyl group at the C4 position introduces a flexible side chain with an aromatic ring, which can engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions. The nitrogen atom in the linker can act as a hydrogen bond acceptor, while the aniline (B41778) ring can participate in π-π stacking or hydrophobic interactions with the target molecule.

The nature of the substituent on the aniline ring can further modulate the binding affinity and specificity. Electron-donating or electron-withdrawing groups on the aniline ring can alter the electronic distribution and steric profile of the entire moiety, thereby influencing its interaction with a specific binding pocket.

While direct SAR studies on modifications of the anilinomethyl group in this compound are scarce, research on related 4-aminocoumarin (B1268506) derivatives highlights the importance of the substituent at the C4 position for various biological activities. rsc.org For instance, in a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles, substitutions on the aniline ring significantly impacted their inhibitory activity against carbonic anhydrase isoforms. nih.gov

For instance, in the context of enzyme inhibition, the nitro group might interact with a specific amino acid residue in the active site through electrostatic interactions, while the anilinomethyl moiety could extend into a hydrophobic pocket, with the aniline ring forming favorable interactions. The selectivity for a particular enzyme over others would depend on the unique topology and chemical environment of the enzyme's binding site.

Studies on other coumarin derivatives have shown that modifications at the C3 and C4 positions can significantly impact their selectivity as enzyme inhibitors. For example, in a study of coumarin derivatives as Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C4 position enhanced the inhibitory capacity. nih.gov

Mechanistic Insights into Molecular Target Engagement

The engagement of this compound with its molecular targets can occur through a combination of covalent and non-covalent interactions, leading to conformational changes in the target macromolecule.

Non-Covalent Interactions: The primary mode of binding for many coumarin derivatives involves non-covalent interactions. These can include:

Hydrogen Bonding: The carbonyl group of the coumarin ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The N-H group in the anilinomethyl linker can act as a hydrogen bond donor.

Hydrophobic Interactions: The benzene (B151609) ring of the coumarin scaffold and the aniline ring of the side chain can engage in hydrophobic interactions with nonpolar regions of a binding site.

π-π Stacking: The aromatic rings of the coumarin and aniline moieties can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein target.

Electrostatic Interactions: The polarized nitro group can engage in favorable electrostatic interactions with charged or polar residues.

Covalent Interactions: While less common, some coumarin derivatives can act as irreversible inhibitors by forming covalent bonds with their targets. The lactone ring of the coumarin is susceptible to nucleophilic attack, which can lead to covalent modification of the target enzyme, often through reaction with a cysteine or serine residue in the active site. The presence of the electron-withdrawing nitro group at C3 could potentially enhance the electrophilicity of the coumarin ring, making it more susceptible to such nucleophilic attack.

The binding of a small molecule like this compound to a biological macromolecule can induce conformational changes that alter its function. The key structural features responsible for inducing these changes are those that establish strong and specific interactions with the target.

The anilinomethyl moiety, with its flexibility, can play a crucial role in this process. Its ability to adopt different conformations allows it to fit into and interact with specific sub-pockets of a binding site. This "induced fit" can trigger a cascade of conformational changes throughout the macromolecule, leading to either activation or inhibition of its function.

The rigid coumarin scaffold, in conjunction with the strategically placed nitro group, provides the necessary anchor points for the initial binding event. The precise positioning of these groups ensures that the subsequent interactions of the flexible anilinomethyl side chain are productive in inducing the desired conformational shift.

Elucidation of Molecular Determinants for Enzyme Inhibition or Modulation

The this compound scaffold serves as a crucial pharmacophore in the design of various enzyme inhibitors. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern the potency and selectivity of these compounds. By systematically modifying the peripheral substituents on both the coumarin and aniline rings, researchers have been able to map the molecular determinants responsible for effective enzyme inhibition.

A significant area of investigation has been the development of inhibitors for carbonic anhydrases (CAs), enzymes that are implicated in tumorigenesis. nih.gov A series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XIII over the off-target cytosolic isoforms hCA I and II. nih.gov The SAR analysis of these compounds revealed several critical insights into the molecular requirements for potent inhibition.

The substitution pattern on the anilino-phenyl ring plays a pivotal role in modulating the inhibitory activity. For instance, an unsubstituted phenyl ring on the anilinomethyl moiety resulted in high inhibition of hCA XIII. nih.gov The introduction of various substituents at different positions on this ring led to a range of inhibitory potencies against different CA isoforms. This suggests that the electronic and steric properties of the substituents on the aniline ring are key determinants for molecular recognition by the target enzyme's active site.

Furthermore, the linkage of the 4-(anilinomethyl) moiety to other pharmacophoric groups, such as a 1,2,3-triazole linked to a coumarin at the C-6 position, has been shown to be a successful strategy for achieving potent and selective inhibition. nih.gov This modular design allows for the exploration of a wide chemical space and the fine-tuning of inhibitory activity. The triazole ring likely acts as a rigid linker, positioning the anilinomethyl and coumarin moieties in an optimal orientation for binding to the enzyme.

Molecular docking studies, a computational method to predict the binding orientation of a ligand to its target protein, have been widely used to understand the interactions of coumarin derivatives at a molecular level. nih.gove-nps.or.kr These studies often reveal the importance of specific interactions such as hydrogen bonding and hydrophobic interactions between the inhibitor and amino acid residues within the enzyme's active site. For coumarin-based inhibitors, interactions with key residues in the catalytic site are crucial for their inhibitory mechanism. e-nps.or.kr While specific docking studies for this compound with a broad range of enzymes are not extensively reported in the provided context, the principles derived from related coumarin and anilino-containing compounds are applicable. nih.govmdpi.com The nitro group at the 3-position of the chromen-2-one core is an electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the enzyme's active site.

The following table summarizes the inhibitory activities of a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles against various human carbonic anhydrase isoforms, illustrating the structure-activity relationships discussed.

| Compound ID | R (Substitution on Phenyl Ring) | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XIII (Ki in nM) |

| 6a | H | >50000 | >50000 | 48.9 | 92.6 |

| 6b | 2-Cl | >50000 | >50000 | 115.6 | 90.1 |

| 6c | 3-Cl | >50000 | >50000 | 89.4 | 124.7 |

| 6d | 4-Cl | >50000 | >50000 | 78.2 | 105.3 |

| 6e | 2-F | >50000 | >50000 | 36.3 | 110.8 |

| 6f | 3-F | >50000 | >50000 | 45.1 | 135.2 |

| 6g | 4-F | >50000 | >50000 | 65.7 | 118.4 |

| 6h | 2-CH3 | >50000 | >50000 | 150.1 | 201.5 |

| 6i | 3-CH3 | >50000 | >50000 | 128.6 | 189.3 |

| 6j | 4-CH3 | >50000 | >50000 | 98.3 | 91.6 |

| 6k | 2-OCH3 | >50000 | >50000 | 205.4 | 315.7 |

| 6l | 3-OCH3 | >50000 | >50000 | 187.9 | 289.4 |

| 6m | 4-OCH3 | >50000 | >50000 | 112.5 | 158.2 |

| 6n | 3,4-di-Cl | >50000 | >50000 | 69.8 | 142.1 |

| 6o | 3,5-di-Cl | >50000 | >50000 | 58.4 | 95.4 |

| 6p | 3,4-di-F | >50000 | >50000 | 72.3 | 129.6 |

| 6q | 3,5-di-F | >50000 | >50000 | 52.1 | 96.7 |

| 6r | 3-Cl, 4-F | >50000 | >50000 | 62.7 | 138.5 |

| 6s | 3-CF3 | >50000 | >50000 | 85.1 | 167.9 |

| 6t | 4-CF3 | >50000 | >50000 | 75.9 | 149.3 |

Data sourced from a study on coumarin-linked 4-anilinomethyl-1,2,3-triazoles as carbonic anhydrase inhibitors. nih.gov

Rational Design Principles for Modulating Molecular Interactions

Application of SAR Data in the Design of Scaffolds for Enhanced Target Recognition

The insights gained from structure-activity relationship studies are fundamental to the rational design of novel molecular scaffolds with improved affinity and selectivity for their biological targets. bohrium.com The this compound core is a versatile template that can be strategically modified to enhance target recognition. SAR data, such as that obtained for the carbonic anhydrase inhibitors, provides a roadmap for these modifications.

One key principle is the optimization of substituents on the anilino-phenyl ring. The data indicates that both the position and the electronic nature of the substituents significantly impact inhibitory potency. nih.gov For instance, the observation that small, electron-withdrawing groups like fluorine at the 2-position of the phenyl ring lead to potent hCA IX inhibition can guide the design of new analogs. nih.gov Future design efforts could explore a wider range of substituents with varying electronic and steric profiles to further probe the binding pocket of the target enzyme and enhance interactions.

Another design principle involves modifying the linker between the anilinomethylcoumarin scaffold and other pharmacophoric moieties. The use of a 1,2,3-triazole ring has proven effective, but other heterocyclic linkers could be explored to alter the rigidity and orientation of the appended groups. nih.gov The length and flexibility of the linker can also be systematically varied to achieve optimal positioning within the enzyme's active site.

Furthermore, SAR data can inform the development of scaffolds that exploit specific features of the target enzyme. For example, if a particular region of the enzyme's active site is known to be hydrophobic, the scaffold can be modified to include lipophilic groups that can engage in favorable hydrophobic interactions. Conversely, if a hydrogen bond donor or acceptor is required for potent binding, the scaffold can be functionalized accordingly. The coumarin scaffold itself offers multiple sites for such modifications, including the C-6 and C-7 positions, which are often targeted for derivatization. nih.gov

The ultimate goal of applying SAR data in scaffold design is to move from a trial-and-error approach to a more predictive and efficient process of drug discovery. By understanding the molecular determinants of binding, medicinal chemists can design new molecules with a higher probability of success, leading to the development of more potent and selective enzyme inhibitors.

Development of Hybrid Molecules Incorporating the this compound Scaffold for Multi-Target Approaches

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule, is a promising strategy for addressing complex diseases with multifactorial etiologies. bohrium.com The this compound scaffold is an attractive candidate for inclusion in such hybrid molecules due to its established biological activities and synthetic tractability.

An example of this approach is the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles, which effectively combines the coumarin and 4-anilinomethyl-triazole pharmacophores. nih.gov This hybridization resulted in compounds with potent and selective inhibitory activity against tumor-associated carbonic anhydrases. nih.gov This demonstrates the feasibility of using the 4-(anilinomethyl)coumarin core as a foundation for building more complex, multi-target molecules.

Future development of hybrid molecules could involve linking the this compound scaffold to other known anticancer pharmacophores, such as those that target kinases, topoisomerases, or histone deacetylases. The choice of the second pharmacophore would depend on the specific disease being targeted and the desired multi-target profile.

The design of the linker connecting the two pharmacophores is a critical aspect of developing successful hybrid molecules. The linker must be stable under physiological conditions and should position the two pharmacophores in a way that allows them to bind to their respective targets without significant steric hindrance. The length, rigidity, and chemical nature of the linker can all be optimized to achieve the desired biological activity.

Future Directions in Academic Research of 4 Anilinomethyl 3 Nitrochromen 2 One

Advancements in Synthetic Chemistry for Complex Derivatives

The synthesis of coumarin (B35378) derivatives has a long history, yet the pursuit of novel and more complex analogues of 4-(anilinomethyl)-3-nitrochromen-2-one remains a vibrant area of research. Future synthetic efforts will likely concentrate on introducing greater molecular diversity and complexity to probe a wider range of biological activities and material properties. japsonline.com Methodologies that allow for precise control over stereochemistry and the introduction of diverse functional groups will be paramount.

Key areas for advancement include:

Multi-component Reactions: The development of novel one-pot, multi-component reactions (MCRs) will be instrumental in generating libraries of diverse derivatives. These reactions offer advantages in terms of efficiency, atom economy, and the ability to rapidly assemble complex molecular architectures from simple starting materials.

Asymmetric Synthesis: The introduction of chiral centers into the this compound scaffold could lead to derivatives with enhanced and more specific biological activities. Future research will likely focus on the development of enantioselective synthetic routes to access single enantiomers of these complex derivatives.

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthetic sequence is highly desirable. Research into late-stage C-H activation and other functionalization techniques will enable the rapid diversification of the lead compound, allowing for the fine-tuning of its properties.

Bio-conjugation: The covalent attachment of this compound derivatives to biomolecules such as peptides, proteins, or nucleic acids could lead to the development of targeted therapeutic agents or diagnostic tools.

| Synthetic Strategy | Potential Outcome |

| Multi-component Reactions | Rapid generation of diverse compound libraries. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds with potentially improved biological specificity. |

| Late-Stage Functionalization | Efficient diversification of the core scaffold to optimize properties. |

| Bio-conjugation | Development of targeted probes and therapeutic agents. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-activity relationships (SAR) and the mechanism of action at a molecular level is crucial for the rational design of improved derivatives. The application of advanced spectroscopic and computational methods will be indispensable in this endeavor. nih.gov

Future research in this area will likely involve:

Advanced NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, will be employed to unambiguously determine the structure and conformation of novel, complex derivatives.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can provide insights into the excited-state dynamics of these compounds, which is particularly relevant for applications in photochemistry and materials science. The characteristic fluorescence of the coumarin class of compounds is due to charge delocalization between the aromatic ring and the carbonyl group of the lactone. japsonline.com

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of new derivatives. nih.gov Molecular docking and molecular dynamics (MD) simulations will be essential for predicting and understanding the interactions of these compounds with biological targets. These computational approaches can help in elucidating binding modes and identifying key interactions that contribute to biological activity.

| Technique | Information Gained |

| Advanced NMR Spectroscopy | Detailed structural and conformational analysis. |

| Time-Resolved Spectroscopy | Understanding of excited-state properties and dynamics. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: For studying reactions and interactions in a biological environment, QM/MM methods can provide a more accurate description by treating the active site with a higher level of theory.

Rational Design of Probes for Specific Molecular Interaction Pathways

The this compound scaffold is a promising starting point for the development of molecular probes to study specific biological processes. nih.gov The rational design of such probes requires a deep understanding of the target and the ability to tailor the molecule for specific interactions. nih.gov

Future directions in this area include:

Fluorescent Probes: By modulating the electronic properties of the anilino and nitro substituents, it may be possible to develop derivatives with tailored fluorescence properties (e.g., wavelength, quantum yield, and lifetime) for use in cellular imaging and high-throughput screening.

Affinity-Based Probes: The introduction of a reactive group onto the scaffold can allow for the covalent labeling of target proteins, enabling their identification and characterization.

Photoaffinity Labeling: The incorporation of a photolabile group can be used to create probes that form a covalent bond with their target upon irradiation with light, providing a powerful tool for mapping binding sites.

| Probe Type | Application |

| Fluorescent Probes | Cellular imaging and high-throughput screening. |

| Affinity-Based Probes | Target identification and validation. |

| Photoaffinity Labeling | Mapping of binding sites on biomolecules. |

Integration with Systems Chemical Biology for Broader Molecular Context

To fully understand the biological effects of this compound and its derivatives, it is essential to move beyond a single-target perspective and adopt a systems-level approach. Systems chemical biology aims to understand how small molecules perturb complex biological networks.

Future research in this domain will involve:

Chemical Proteomics: Utilizing affinity-based probes derived from this compound to pull down interacting proteins from cell lysates, followed by mass spectrometry-based identification. This can reveal the full spectrum of molecular targets.

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to assess the effects of new derivatives on cellular morphology, signaling pathways, and other complex cellular processes.

-Omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to treatment with these compounds. This will help in identifying pathways and networks that are modulated by the compounds and may reveal unexpected therapeutic opportunities. mdpi.comnih.gov

| Approach | Goal |

| Chemical Proteomics | Unbiased identification of all protein targets. |

| Phenotypic Screening | Assessment of compound effects on complex cellular functions. |

| -Omics Integration | Comprehensive understanding of the systems-level biological response. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.